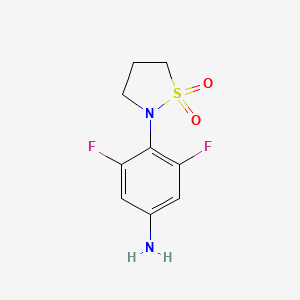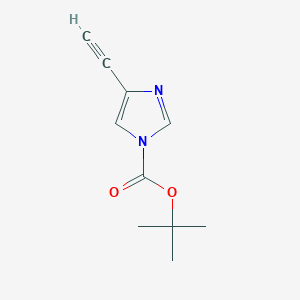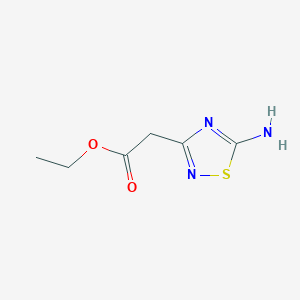![molecular formula C7H13Cl2F3N2 B13592949 4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride CAS No. 2792185-31-8](/img/structure/B13592949.png)
4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride is a bicyclic amine compound characterized by the presence of a trifluoromethyl group. This compound is notable for its unique structural features, which include a bicyclic framework and a trifluoromethyl substituent, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1-azabicyclo[221]heptan-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step often involves the conversion of the amine to its dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Applications De Recherche Scientifique
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The bicyclic framework provides structural rigidity, which can influence the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
- 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl]methanamine hydrochloride
- 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
Uniqueness
Compared to similar compounds, 4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine dihydrochloride is unique due to its specific combination of a trifluoromethyl group and a bicyclic amine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
2792185-31-8 |
|---|---|
Formule moléculaire |
C7H13Cl2F3N2 |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H11F3N2.2ClH/c8-7(9,10)6-1-2-12(4-6)3-5(6)11;;/h5H,1-4,11H2;2*1H |
Clé InChI |
NGFMOTJZFGWVGE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC(C1(C2)C(F)(F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


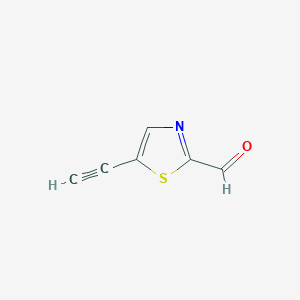
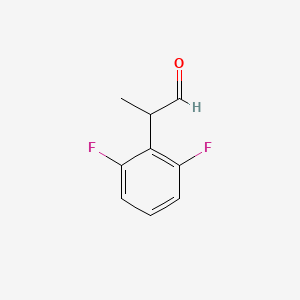
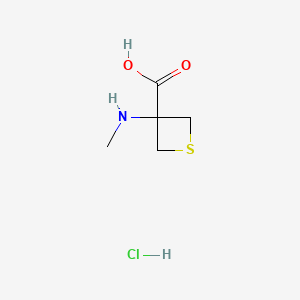
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
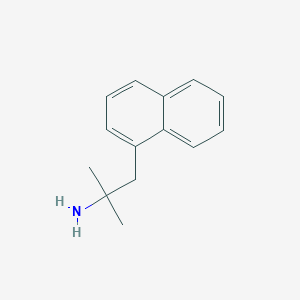
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
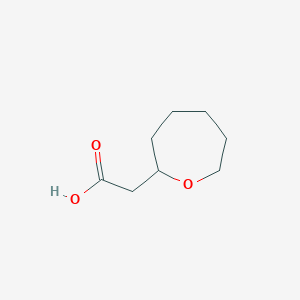
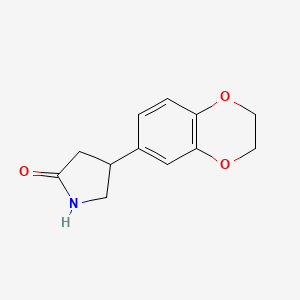
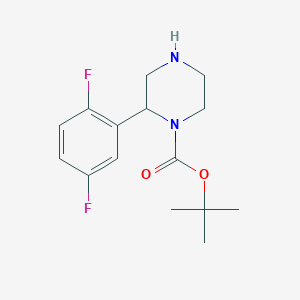

![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)
